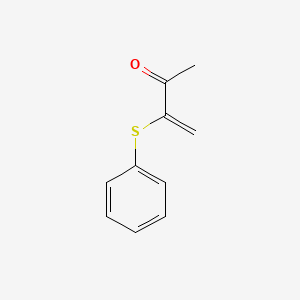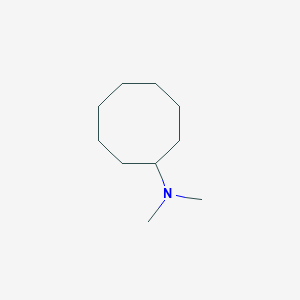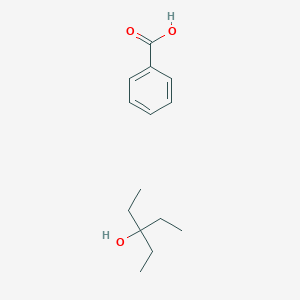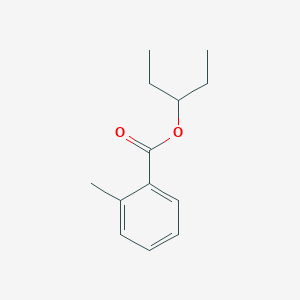
2-Chlorothiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiepane is an organosulfur compound with the molecular formula C5H9ClS It is a member of the thiepane family, which are seven-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiepane typically involves the chlorination of thiepane. One common method is the reaction of thiepane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C5H9S+SOCl2→C5H8ClS+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of thionyl chloride to thiepane, followed by purification steps such as distillation to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiepane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include hydroxyl-thiepane, amino-thiepane, and thiol-thiepane.
Oxidation: Products include thiepane sulfoxide and thiepane sulfone.
Reduction: The major product is thiepane.
Scientific Research Applications
2-Chlorothiepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorothiepane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The sulfur atom can undergo oxidation or reduction, altering the compound’s reactivity and properties. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A five-membered ring compound with similar reactivity but different ring size and electronic properties.
2-Bromothiepane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Thiepane: The parent compound without the chlorine substituent, showing different chemical behavior.
Uniqueness
2-Chlorothiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-membered and six-membered counterparts. The presence of the chlorine atom also enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
22342-10-5 |
|---|---|
Molecular Formula |
C6H11ClS |
Molecular Weight |
150.67 g/mol |
IUPAC Name |
2-chlorothiepane |
InChI |
InChI=1S/C6H11ClS/c7-6-4-2-1-3-5-8-6/h6H,1-5H2 |
InChI Key |
NMAAIRVVYHWYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(SCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


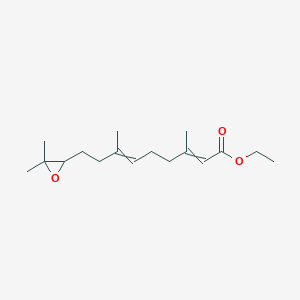

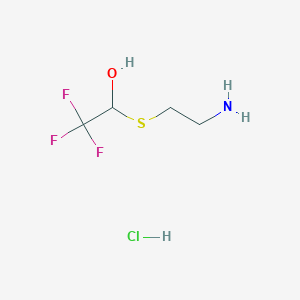
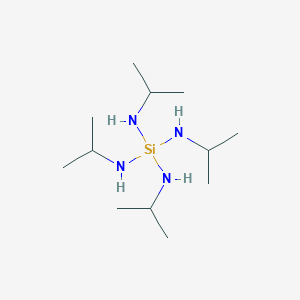
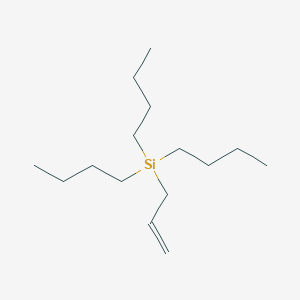
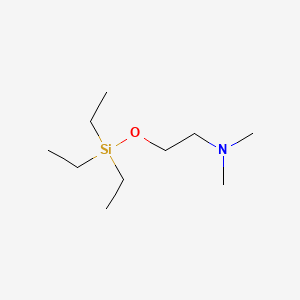
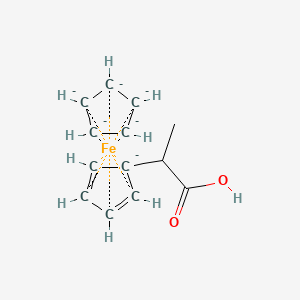

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
